molecular formula C23H29ClN2O4 B5177349 [4-(4-CHLOROPHENYL)PIPERAZINO](3,4,5-TRIETHOXYPHENYL)METHANONE

[4-(4-CHLOROPHENYL)PIPERAZINO](3,4,5-TRIETHOXYPHENYL)METHANONE

Cat. No.: B5177349
M. Wt: 432.9 g/mol
InChI Key: CZVUTKIYFBWHEI-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE: is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a methanone group attached to a triethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with 4-Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorophenyl group.

    Attachment of the Methanone Group: The final step involves the reaction of the substituted piperazine with 3,4,5-triethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituents and overall molecular structure, leading to variations in their chemical properties and applications. The uniqueness of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O4/c1-4-28-20-15-17(16-21(29-5-2)22(20)30-6-3)23(27)26-13-11-25(12-14-26)19-9-7-18(24)8-10-19/h7-10,15-16H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVUTKIYFBWHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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